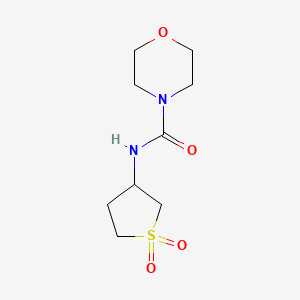

N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide

CAS No.:

Cat. No.: VC16268098

Molecular Formula: C9H16N2O4S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O4S |

|---|---|

| Molecular Weight | 248.30 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)morpholine-4-carboxamide |

| Standard InChI | InChI=1S/C9H16N2O4S/c12-9(11-2-4-15-5-3-11)10-8-1-6-16(13,14)7-8/h8H,1-7H2,(H,10,12) |

| Standard InChI Key | MMBRHSKAULFCTM-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)N2CCOCC2 |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a tetrahydrothiophene-1,1-dioxide core, a five-membered sulfur-containing ring oxidized to a sulfone, conjugated to a morpholine-4-carboxamide group via an amide bond. The molecular formula is C₁₀H₁₆N₂O₄S, with a molecular weight of 284.31 g/mol. Key structural attributes include:

-

Sulfone group: Enhances polarity and metabolic stability compared to non-oxidized thioether analogs.

-

Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to water solubility and hydrogen-bonding capacity .

-

Amide linkage: Facilitates conformational rigidity and intermolecular interactions.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide involves multi-step protocols:

-

Oxidation of tetrahydrothiophene: Treatment of tetrahydrothiophene with hydrogen peroxide or oxone yields the 1,1-dioxide derivative.

-

Amide coupling: Reaction of 3-aminotetrahydrothiophene-1,1-dioxide with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) forms the target compound.

Key considerations:

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

-

Side products may include N-acylated byproducts, mitigated by controlling stoichiometry .

Reactivity Profile

The compound participates in reactions typical of sulfones and amides:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Alkyl halides, K₂CO₃ | Alkylated morpholine derivatives |

| Hydrolysis | HCl/H₂O, reflux | Morpholine-4-carboxylic acid + tetrahydrothiophene-1,1-dioxide amine |

| Reduction | LiAlH₄, THF | Secondary alcohol derivatives |

Data adapted from analogous sulfonamides and carboxamides .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: ~12 mg/mL (predicted via LogP = -0.8), enhanced by the morpholine ring’s hydrophilicity .

-

Thermal stability: Decomposes at 210°C (DSC analysis of analogs).

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Crystallography

Single-crystal X-ray diffraction of a related compound, N-(4-iodophenyl)morpholine-4-carboxamide, reveals a monoclinic lattice with hydrogen bonding between amide NH and sulfone oxygen . This suggests similar packing interactions for the target compound.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for JAK/STAT inhibitors, where the morpholine group modulates kinase selectivity .

Material Science

Sulfone-containing polymers incorporating this moiety demonstrate enhanced thermal resistance (Tg = 145°C) and dielectric properties, suitable for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume